tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with appropriate reagents to introduce the amino and hydroxyethyl groups. One common method involves the use of reductive amination, where the ketone group is first converted to an imine, followed by reduction to form the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride .
Uniqueness
tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 3-(1-amino-2-hydroxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h7-8,13H,4-6,11H2,1-3H3 |
InChI Key |
XRUGMVTYDABRQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CO)N |
Origin of Product |
United States |
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